2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid hydrochloride
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Overview
Description
2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid hydrochloride typically involves a multi-step process:
Starting Material: The synthesis begins with alpha-bromoisobutyric acid.
Reaction with Methylamine: Alpha-bromoisobutyric acid reacts with methylamine to form an intermediate.
Protection Step: The intermediate is then reacted with di-tert-butyl dicarbonate to protect the amino group.
Hydrolysis: The protected intermediate undergoes hydrolysis in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to handle the initial reactions.
Purification: Employing industrial purification techniques such as crystallization and filtration to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amino derivatives.
Scientific Research Applications
2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in biochemical pathways and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in neurological disorders due to its interaction with glutamate receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid hydrochloride exerts its effects involves its interaction with molecular targets such as glutamate receptors. This interaction can modulate synaptic plasticity and long-term potentiation, which are crucial for learning and memory. The compound’s neuroprotective properties are also being explored for potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol
- **2-[(1-amino-2-methylpropan-2-yl)oxy]propanoic acid
Uniqueness
What sets 2-[(1-amino-2-methylpropan-2-yl)oxy]acetic acid hydrochloride apart from similar compounds is its specific interaction with glutamate receptors and its potential neuroprotective effects. This makes it a valuable tool in neurological research and a promising candidate for therapeutic development.
Properties
CAS No. |
2703781-97-7 |
---|---|
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-(1-amino-2-methylpropan-2-yl)oxyacetic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(2,4-7)10-3-5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |
InChI Key |
KSAAIKOYOBZQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)OCC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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